2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one
Description
Properties
IUPAC Name |
2-butyl-1,2-benzoselenazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSe/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)14-12/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYKLOLVUCXNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2[Se]1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one typically involves the reaction of 2-aminobenzeneselenol with butyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various alkyl or aryl substituted benzoselenazol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
One of the primary applications of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one is its role as an antioxidant. This compound has been shown to mimic glutathione peroxidase (GPx), an important enzyme in cellular defense against oxidative stress. Research indicates that benzoselenazoles can effectively scavenge free radicals and reduce lipid peroxidation, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have demonstrated that compounds within the benzoselenazole class exhibit anti-inflammatory properties. For instance, 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one has been investigated for its potential to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play significant roles in inflammatory pathways . This makes it a candidate for therapeutic development in conditions characterized by chronic inflammation.
Material Science Applications
Synthesis of Selenium-containing Polymers
The compound's unique structure allows it to be used as a precursor for the synthesis of selenium-containing polymers. These materials have shown promise in applications such as organic electronics and photonic devices due to their enhanced electrical conductivity and stability . The incorporation of selenium into polymer matrices can improve their mechanical properties and thermal stability.
Fluorescent Probes
Research has indicated that 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one can be utilized in the development of fluorescent probes for biological imaging. The selenium atom in the structure contributes to unique photophysical properties that can be exploited for detecting bioactive molecules in living systems . This application is particularly relevant in the field of bioimaging and diagnostics.
Environmental Applications
Pollutant Detection and Remediation
The compound has potential applications in environmental science as a sensor for detecting heavy metals and other pollutants. Its ability to form stable complexes with metal ions can be harnessed for environmental monitoring . Furthermore, the antioxidant properties may aid in the remediation of oxidative stress induced by pollutants.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activity of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one using various assays such as DPPH radical scavenging and ABTS assay. Results indicated a significant reduction in oxidative stress markers in vitro, supporting its potential use as a therapeutic agent against oxidative damage .
Case Study 2: Polymer Synthesis
Another research project focused on synthesizing selenium-containing polymers using 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one as a monomer. The resulting polymer exhibited enhanced electrical conductivity compared to traditional organic polymers, demonstrating its applicability in electronic devices .
Mechanism of Action
The mechanism of action of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one involves its interaction with various molecular targets and pathways. The selenium atom in the compound plays a crucial role in its biological activity. It can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Selenium-Containing Analogs
Ebselen (2-Phenyl-1,2-benzoselenazol-3-one)
- Structure : The phenyl group at the 2-position distinguishes ebselen from the butyl-substituted derivative.
- Activity: Ebselen is a potent inhibitor of SARS-CoV-2 3CLpro (main protease) and PLpro (papain-like protease), with IC50 values in the micromolar range. It reduces viral replication in lung epithelial cells and 3D organoids . A derivative, 2-(3-hydroxypyridin-2-yl)-1,2-benzoselenazol-3-one, showed enhanced PLpro inhibition (IC50 = 0.578 μM) compared to ebselen .
- Mechanism : Ebselen’s selenazole ring enables redox modulation and covalent interactions with cysteine residues in viral proteases .
Table 1: Key Data for Selenium Analogs
Pyridinyl-Substituted Derivatives
- Example: 2-(Pyridin-3-yl)-2,3-dihydro-1,2-benzoselenazol-3-one exhibits a monoclinic crystal structure (space group P21/n) with distinct chalcogen-bonding capabilities, suggesting utility in supramolecular chemistry .
Comparison with Sulfur-Containing Analogs (Benzothiazol-3-ones)
1,2-Benzisothiazol-3(2H)-one Derivatives
- Structure : Replacement of selenium with sulfur alters electronic properties and redox activity.
- Activity :
Table 2: Key Data for Sulfur Analogs
1,1-Dioxidobenzothiazolones
Key Structural and Functional Differences
Heteroatom Impact: Selenium vs. Sulfur: Selenium’s larger atomic radius and lower electronegativity enhance redox activity and nucleophilicity, making benzoselenazolones more effective in covalent protease inhibition (e.g., antiviral activity) . Butyl vs.
Biological Applications :
- Antiviral Activity : Ebselen derivatives dominate in SARS-CoV-2 inhibition, while benzothiazolones are more associated with antimicrobial effects .
- Supramolecular Chemistry : Pyridinyl-substituted benzoselenazolones show promise in chalcogen-bonded polymers, a niche less explored for sulfur analogs .
Biological Activity
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one is a selenium-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields of research.
Chemical Structure and Properties
The compound is characterized by a benzene ring fused to a selenazole moiety, which contributes to its unique reactivity and biological activity. Its chemical structure can be represented as follows:
Where and represent the number of carbon and hydrogen atoms, respectively.
Antioxidant Properties
Research indicates that 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one exhibits significant antioxidant activity. This is primarily attributed to the presence of selenium, which plays a crucial role in reducing oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as glutathione peroxidase (Gpx) .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in oxidative stress pathways. For instance, it has shown potential in inhibiting tryptophan 2,3-dioxygenase (TDO), an enzyme linked to immune regulation and cancer progression. The structural modifications in selenazole derivatives have been explored to enhance their inhibitory potency against TDO .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one exhibits cytotoxic effects on several cancer cell lines. Its mechanism involves the induction of apoptosis through the activation of caspases and modulation of mitochondrial pathways . The compound's ability to target mitochondrial oxidative stress suggests its potential as a therapeutic agent in cancer treatment .
Study 1: Antioxidant Efficacy
A study conducted by Tak and Park evaluated the antioxidant properties of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one in a model of oxidative stress induced by ionizing radiation. The results indicated that the compound significantly reduced lipid peroxidation levels and improved cell viability post-radiation exposure .
Study 2: Enzyme Inhibition
In another investigation focused on enzyme inhibition, derivatives of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one were synthesized and tested for their inhibitory effects on TDO. The findings revealed that certain modifications enhanced the binding affinity to the enzyme's active site, leading to improved inhibitory activity compared to standard inhibitors .
The biological activities of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one are largely mediated through its interaction with cellular targets. Key mechanisms include:
- Oxidative Stress Reduction : The compound acts as an antioxidant by neutralizing reactive oxygen species (ROS) and enhancing the activity of selenoenzymes.
- Enzyme Interaction : It binds to specific enzymes such as TDO, modulating their activity and influencing metabolic pathways related to cancer progression.
- Induction of Apoptosis : By activating apoptotic pathways through mitochondrial signaling, the compound promotes programmed cell death in cancer cells.
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves multi-step reactions starting from diselenide precursors. For example, pyridin-3-yl-substituted analogs are synthesized via reaction of 2,2'-diselanediyl-dibenzoic acid with thionyl chloride to form electrophilic intermediates (e.g., 2-(chloroselanyl)benzoyl chloride), followed by nucleophilic substitution with butylamine . Key steps include:
- Intermediate characterization : Use NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm intermediates.
- Purity assessment : Employ HPLC or GC-MS to verify reaction progress.
Q. How is the crystal structure of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one determined, and what software is used for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a monoclinic system (space group P2₁/n) was reported for a related compound with unit cell parameters a = 6.1087 Å, b = 14.2241 Å, c = 12.0630 Å, and β = 103.594° .
Q. What safety precautions are necessary when handling 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one?
Methodological Answer: While direct safety data for this compound is limited, analogs like ebselen (1,2-benzoselenazol-3-one) suggest:
- Toxicity mitigation : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact with skin .
- First aid : For exposure, rinse eyes/skin with water for 15 minutes; seek medical evaluation if irritation persists .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) reconcile discrepancies between experimental and theoretical data for selenium-containing compounds?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties (e.g., bond energies, redox potentials) .
- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data.
- Case study : For chalcogen bonding, analyze electron density topology using Quantum Theory of Atoms in Molecules (QTAIM) .
Q. How should researchers address contradictions in biological activity data for 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one derivatives?
Methodological Answer:
- Cross-validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions. Use orthogonal techniques (e.g., SPR for binding kinetics, ITC for thermodynamics).
- Statistical rigor : Apply ANOVA or Bayesian analysis to assess variability across replicates .
- Structural insights : Correlate activity with SC-XRD or docking studies to identify binding modes .
Q. What experimental strategies optimize the study of chalcogen-bonding interactions in supramolecular assemblies involving this compound?
Methodological Answer:
- Crystallography : Co-crystallize with acceptors (e.g., pyridine derivatives) to map Se···N/O interactions. Refine using SHELXL to quantify bond lengths/angles .
- Computational modeling : Perform DFT-based Molecular Electrostatic Potential (MEP) maps to predict interaction sites .
- Spectroscopy : Use ⁷⁷Se NMR to probe electronic environments .
Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Library synthesis : Systematically vary substituents (e.g., alkyl chains, aryl groups) and characterize using SC-XRD/NMR .
- Biological profiling : Test against target enzymes (e.g., glutathione peroxidase mimics) with dose-response assays.
- Data integration : Use cheminformatics tools (e.g., MOE, Schrödinger) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
